Cas no 1506803-57-1 ((2-chloro-4-methylphenyl)methanesulfonyl chloride)

1506803-57-1 structure
Productnaam:(2-chloro-4-methylphenyl)methanesulfonyl chloride
CAS-nummer:1506803-57-1
MF:C8H8Cl2O2S
MW:239.118919372559
MDL:MFCD26652437
CID:5243893
PubChem ID:83717855
(2-chloro-4-methylphenyl)methanesulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanesulfonyl chloride, 2-chloro-4-methyl-
- (2-Chloro-4-methylphenyl)methanesulfonyl chloride
- (2-chloro-4-methylphenyl)methanesulfonyl chloride
-
- MDL: MFCD26652437
- Inchi: 1S/C8H8Cl2O2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3
- InChI-sleutel: FAOOBULGDWOSTB-UHFFFAOYSA-N
- LACHT: C1(CS(Cl)(=O)=O)=CC=C(C)C=C1Cl
(2-chloro-4-methylphenyl)methanesulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A1087536-1g |
(2-Chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 95% | 1g |
$432.0 | 2024-08-03 | |
Enamine | EN300-291416-2.5g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 2.5g |
$1509.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061714-1g |
(2-Chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-291416-5.0g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 5.0g |
$2650.0 | 2023-03-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061714-100mg |
(2-Chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 95% | 100mg |
¥980.0 | 2023-04-10 | |
Enamine | EN300-291416-5g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 5g |
$2235.0 | 2023-09-06 | ||
Enamine | EN300-291416-0.25g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 0.25g |
$708.0 | 2023-09-06 | ||
Enamine | EN300-291416-0.5g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 0.5g |
$739.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061714-250mg |
(2-Chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 95% | 250mg |
¥1665.0 | 2023-04-10 | |
Enamine | EN300-291416-10g |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
1506803-57-1 | 10g |
$3315.0 | 2023-09-06 |
(2-chloro-4-methylphenyl)methanesulfonyl chloride Gerelateerde literatuur
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1506803-57-1 ((2-chloro-4-methylphenyl)methanesulfonyl chloride) Gerelateerde producten
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1506803-57-1)(2-chloro-4-methylphenyl)methanesulfonyl chloride

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):389.0